molecular formula C17H28ClNO B1397540 3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219949-39-9

3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397540
CAS No.: 1219949-39-9
M. Wt: 297.9 g/mol
InChI Key: FKBGORVCTLMWLB-UHFFFAOYSA-N
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Description

3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a versatile chemical compound used extensively in scientific research. This compound is known for its unique properties and diverse applications, making it a valuable material in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 3-(tert-Butyl)phenol with 2-chloroethylpiperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of advanced purification techniques ensures that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine
  • 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine

Uniqueness

3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[2-(3-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)15-7-4-8-16(12-15)19-11-9-14-6-5-10-18-13-14;/h4,7-8,12,14,18H,5-6,9-11,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGORVCTLMWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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